

# BI-1942: A Potent and Selective Chemical Probe for Interrogating Chymase Function

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## Compound of Interest

Compound Name: BI-1942  
Cat. No.: B10796930

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An In-depth Technical Guide for Researchers and Drug Development Professionals

## Introduction

**BI-1942** is a highly potent and selective small-molecule inhibitor of human chymase (CMA1), a chymotrypsin-like serine protease primarily stored in the secretory granules of mast cells.[1][2] Upon mast cell activation, chymase is released into the local tissue where it plays a significant role in various physiological and pathological processes.[1] Notably, it is a key enzyme in the renin-angiotensin system (RAS), generating angiotensin II (Ang II) from angiotensin I, a function independent of the angiotensin-converting enzyme (ACE).[1][3] Furthermore, chymase is involved in the activation of transforming growth factor- $\beta$  (TGF- $\beta$ ), matrix metalloproteinases (MMPs), and various cytokines, implicating it in tissue remodeling, inflammation, and fibrosis.[1] The diverse roles of chymase in cardiovascular and inflammatory diseases have made it an attractive therapeutic target. This guide provides a comprehensive overview of **BI-1942** as a chemical probe to facilitate the investigation of chymase biology and its potential as a drug target.

## Quantitative Data Summary

The following tables summarize the key quantitative data for **BI-1942** and its designated negative control, BI-1829.

Table 1: In Vitro Potency and Selectivity of **BI-1942**

Parameter	BI-1942	BI-1829 (Negative Control)	Reference
Human Chymase IC50	0.4 nM	850 nM	[1][2]
Cathepsin G IC50	110 nM	Not Reported	[1]
Selectivity (Cathepsin G/Chymase)	>100-fold	Not Applicable	[1]
Angiotensin II Formation (Human Plasma) IC50	198 nM	Not Reported	

Table 2: Off-Target Selectivity Profile of **BI-1942**

Target Family	Screening Panel	Results	Reference
Proteases	Eurofins Protease Panel (37 proteases @ 10 $\mu$ M)	Only significant inhibition of chymase and cathepsin G	[1]
GPCRs	PRESTO-TANGO (315 targets @ 10 $\mu$ M)	Significant inhibition of KOR (96%) and 5-HT1D (53%)	[1]
GPCRs	Donated Chemical Probes Panel	One off-target: HTR1D ( $K_i$ = 1130.61 nM)	
General Safety	Eurofins SafetyScreen (44 targets @ 10 $\mu$ M)	Clean	

Note on GPCR Selectivity: There is a discrepancy in the reported off-target effects on G-protein-coupled receptors (GPCRs). One source reports significant inhibition of the Kappa-opioid receptor (KOR) and the 5-HT1D serotonin receptor, while another indicates a clean profile with only a weak interaction at the HTR1D (5-HT1D) receptor. Researchers should consider these potential off-target effects in their experimental design and interpretation.

Table 3: Physicochemical and In Vitro DMPK Properties of **BI-1942**

Property	Value	Reference
Molecular Weight (Da)	434.5	[1]
Solubility @ pH 7.4 (µg/mL)	>93	[1]
Solubility @ pH 4.5 (µg/mL)	50	[1]
Human Plasma Protein Binding (%)	97.3	[1]
Microsomal Stability (Human/Mouse/Rat)	<30% of hepatic blood flow	[1]
Recommended Cellular Concentration	100 nM	

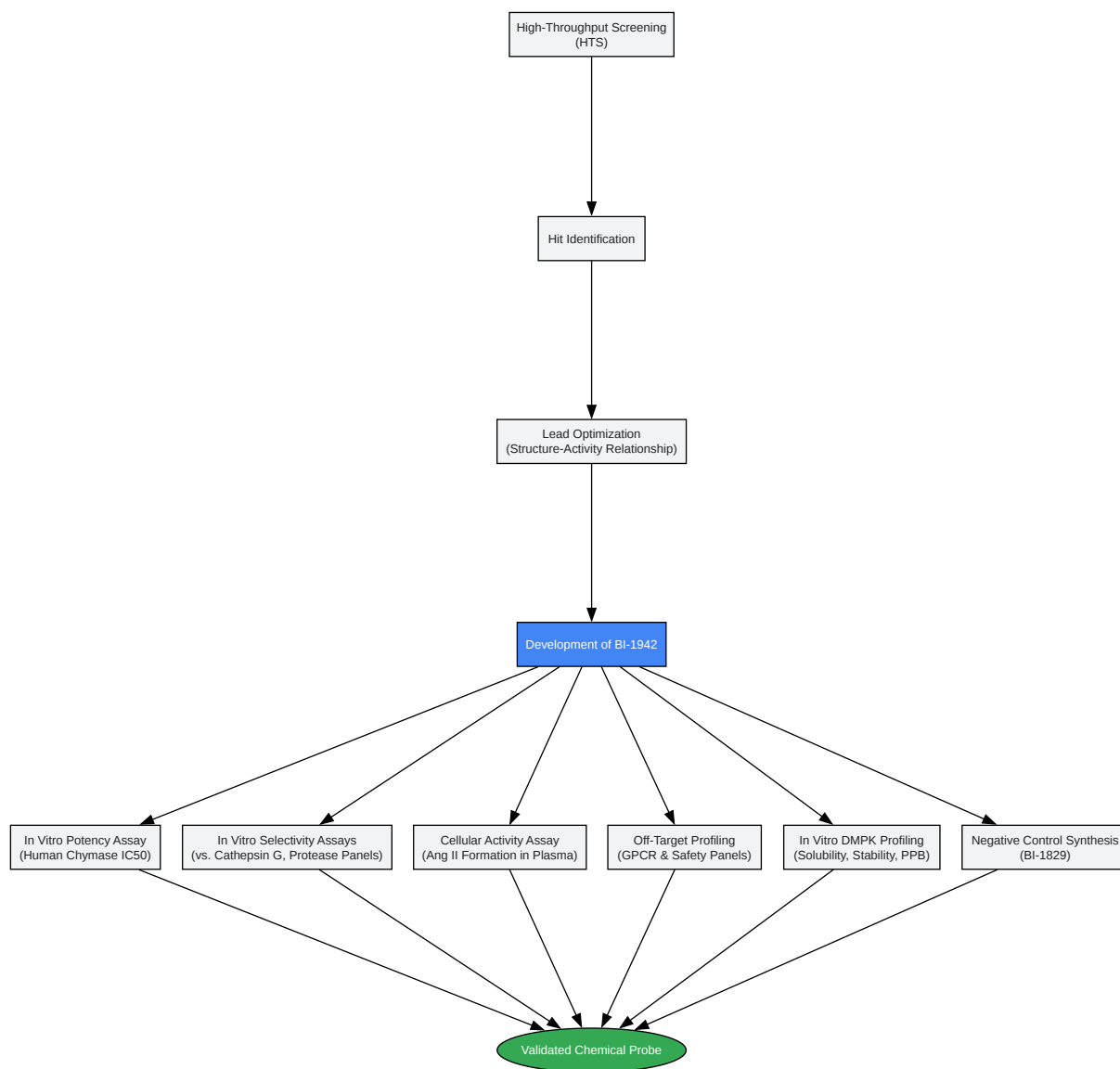
## Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways involving chymase and the experimental workflow for characterizing a chemical probe like **BI-1942** are provided below.



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Caption: Chymase signaling cascade and point of intervention by **BI-1942**.



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Caption: Experimental workflow for the validation of **BI-1942** as a chemical probe.

## Experimental Protocols

The following are detailed methodologies for key experiments based on the primary literature and established assay principles. While the full experimental details from the primary publication for **BI-1942** were not publicly available, these protocols represent the standard methods used for such characterizations.

### Protocol 1: Human Chymase Inhibition Assay (Colorimetric)

This assay determines the in vitro potency of **BI-1942** against purified human chymase.

Materials:

- Recombinant Human Chymase (CMA1)
- Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% (v/v) Tween-20
- Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
- **BI-1942** and BI-1829 (dissolved in 100% DMSO)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm

Procedure:

- Compound Preparation: Prepare a serial dilution of **BI-1942** and BI-1829 in 100% DMSO. A typical starting concentration is 1 mM, serially diluted to cover a range from picomolar to micromolar.
- Assay Plate Setup:
  - Add 2  $\mu$ L of diluted compound or DMSO (for control wells) to the appropriate wells of a 96-well plate.
  - Add 88  $\mu$ L of Assay Buffer to all wells.

- Add 5  $\mu\text{L}$  of recombinant human chymase solution (final concentration  $\sim 1\text{-}5\text{ nM}$ ) to all wells except the "no enzyme" control wells.
- Mix gently and pre-incubate for 15 minutes at room temperature.
- Reaction Initiation: Add 5  $\mu\text{L}$  of the substrate solution (Suc-AAPF-pNA, final concentration  $\sim 100\text{ }\mu\text{M}$ ) to all wells to start the reaction.
- Data Acquisition: Immediately begin kinetic reading of the absorbance at 405 nm every 60 seconds for 15-30 minutes at  $37^\circ\text{C}$ .
- Data Analysis:
  - Calculate the initial reaction velocity ( $V_{\text{max}}$ ) from the linear portion of the absorbance curve for each well.
  - Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
  - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the  $\text{IC}_{50}$  value.

## Protocol 2: Cathepsin G Inhibition Assay (Colorimetric)

This assay is performed to determine the selectivity of **BI-1942** against a closely related serine protease.

Materials:

- Recombinant Human Cathepsin G
- Assay Buffer: 100 mM HEPES, pH 7.5, 500 mM NaCl, 0.05% (v/v) Tween-20
- Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
- **BI-1942** (dissolved in 100% DMSO)
- 96-well microplate

- Microplate reader

Procedure: The procedure is analogous to the chymase inhibition assay, with the following modifications:

- Use recombinant human Cathepsin G instead of chymase.
- The final concentration of Cathepsin G is typically in the range of 10-20 nM.
- The assay buffer composition is adjusted as indicated above.

## Protocol 3: Angiotensin II Formation Assay in Human Plasma

This assay measures the ability of **BI-1942** to inhibit the endogenous chymase activity in a complex biological matrix.

Materials:

- Human plasma (collected with heparin or citrate)
- Angiotensin I (human)
- **BI-1942** (dissolved in DMSO)
- ACE inhibitor (e.g., captopril) to block Ang II formation by ACE
- Reaction termination solution (e.g., ice-cold ethanol with an internal standard)
- LC-MS/MS system for Ang II quantification

Procedure:

- Plasma Preparation: Thaw frozen human plasma on ice.
- Inhibitor Pre-incubation: In a microcentrifuge tube, mix plasma with the ACE inhibitor and varying concentrations of **BI-1942** or DMSO (control). Pre-incubate for 15 minutes at 37°C.

- Reaction Initiation: Add Angiotensin I (final concentration ~1  $\mu$ M) to initiate the reaction.
- Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
- Reaction Termination and Sample Preparation: Stop the reaction by adding 2-3 volumes of ice-cold ethanol. Vortex and centrifuge to precipitate proteins.
- Quantification: Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute in a suitable mobile phase for LC-MS/MS analysis to quantify the amount of Angiotensin II formed.
- Data Analysis: Calculate the percent inhibition of Ang II formation at each **BI-1942** concentration compared to the DMSO control and determine the IC50 value.

## Conclusion

**BI-1942** is a valuable research tool for elucidating the biological functions of chymase. Its high potency and selectivity for human chymase make it suitable for a wide range of in vitro and cell-based assays. The availability of a structurally related but significantly less potent negative control, BI-1829, further strengthens its utility as a chemical probe. While there is currently no in vivo data available for **BI-1942**, its well-characterized in vitro profile provides a solid foundation for future studies. Researchers employing **BI-1942** should be mindful of the potential off-target effects on certain GPCRs at higher concentrations and design their experiments accordingly. This technical guide provides the necessary data and protocols to enable the effective use of **BI-1942** in advancing our understanding of chymase-mediated pathologies.

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